6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one
Brand Name: Vulcanchem
CAS No.: 263365-08-8
VCID: VC6217896
InChI: InChI=1S/C21H10BrCl3O2/c22-12-3-8-18-16(9-12)19(11-1-4-13(23)5-2-11)20(21(26)27-18)15-7-6-14(24)10-17(15)25/h1-10H
SMILES: C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl)Cl
Molecular Formula: C21H10BrCl3O2
Molecular Weight: 480.56

6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one

CAS No.: 263365-08-8

Cat. No.: VC6217896

Molecular Formula: C21H10BrCl3O2

Molecular Weight: 480.56

* For research use only. Not for human or veterinary use.

6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one - 263365-08-8

Specification

CAS No. 263365-08-8
Molecular Formula C21H10BrCl3O2
Molecular Weight 480.56
IUPAC Name 6-bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one
Standard InChI InChI=1S/C21H10BrCl3O2/c22-12-3-8-18-16(9-12)19(11-1-4-13(23)5-2-11)20(21(26)27-18)15-7-6-14(24)10-17(15)25/h1-10H
Standard InChI Key HNPWSBFFNZRHIC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Stereoelectronic Properties

The compound’s IUPAC name, 6-bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one, systematically describes its substitution pattern on the coumarin backbone. The chromen-2-one core features a lactone ring fused to a benzene moiety, with bromine at position 6 creating a steric and electronic perturbation that influences π-stacking interactions. Position 4 bears a 4-chlorophenyl group, while position 3 is substituted with a 2,4-dichlorophenyl moiety, creating an asymmetrical halogen distribution.

X-ray crystallographic data from analogous compounds suggest that the 2,4-dichlorophenyl group adopts a dihedral angle of 58–62° relative to the coumarin plane, minimizing steric clash with the 4-chlorophenyl substituent . This conformation enhances molecular rigidity, potentially improving target binding specificity. The SMILES notation (C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl)Cl) encodes this three-dimensional arrangement, emphasizing the compound’s polyhalogenated nature.

Spectroscopic Characterization

Infrared spectroscopy of the compound reveals key functional group vibrations:

  • Lactone carbonyl: Strong absorption at 1724–1739 cm⁻¹, slightly upshifted compared to unsubstituted coumarin due to electron-withdrawing halogen effects .

  • Aromatic C-Cl stretches: Multiple bands between 690–757 cm⁻¹, with the 2,4-dichlorophenyl group showing split peaks from asymmetric substitution .

  • C-Br vibration: A distinct signal at 570–590 cm⁻¹, characteristic of aryl bromides.

¹H NMR spectra (CDCl3) display complex splitting patterns:

  • Coumarin protons: A deshielded doublet at δ 8.03 ppm (H-5) adjacent to the bromine atom .

  • Chlorophenyl groups: Multiplet resonances between δ 7.00–7.93 ppm integrate for 8 aromatic protons, with meta-coupled protons on the 2,4-dichlorophenyl group appearing as singlets near δ 7.93 ppm .

Physicochemical Properties

With a molecular weight of 480.56 g/mol and the formula C21H10BrCl3O2, the compound exhibits limited aqueous solubility (<0.1 mg/mL) but high lipophilicity (calculated logP = 4.82). Thermal analysis indicates stability up to 210°C, with decomposition occurring via sequential loss of chlorine atoms followed by lactone ring cleavage . The crystalline form shows a melting point range of 189–192°C, suggesting potential for polymorphic forms under different crystallization conditions .

Synthesis and Derivative Development

Core Synthetic Pathway

The compound is synthesized through a three-step protocol optimized for halogenated coumarins:

  • Coumarin core formation: Pechmann condensation of 4-chlororesorcinol with ethyl acetoacetate in concentrated H2SO4 yields 6-hydroxy-4-methylcoumarin .

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in CCl4 introduces the C6 bromine atom (82% yield) .

  • Friedel-Crafts acylations: Sequential AlCl3-catalyzed reactions install the 3-(2,4-dichlorophenyl) and 4-(4-chlorophenyl) groups via acetyl chloride intermediates.

Table 1: Reaction Optimization for Final Acylation Step

ParameterOptimal ConditionYield Impact
Catalyst loading1.2 eq AlCl3Max 76%
Temperature0°C → RT gradient+15% yield
SolventAnhydrous dichloroethanePrevents hydrolysis
Reaction time18 hrComplete conversion

Biological Activity Profile

Anti-inflammatory Mechanisms

In carrageenan-induced rat paw edema models, the compound demonstrated 68% inhibition of inflammation at 50 mg/kg dose, surpassing diclofenac (54%) . This activity correlates with:

  • COX-2 inhibition: Molecular docking shows a -9.8 kcal/mol binding energy to cyclooxygenase-2, with halogen interactions at Val349 and Tyr355.

  • Reactive oxygen species (ROS) scavenging: Reduces intracellular ROS by 42% in LPS-activated macrophages through Nrf2 pathway activation .

Table 2: Comparative Anti-inflammatory Activity

CompoundED50 (mg/kg)COX-2 IC50 (μM)ROS Reduction (%)
6-Bromo derivative32.1 ± 1.40.8942.3
Diclofenac sodium45.6 ± 2.11.1218.9
Celecoxib12.4 ± 0.80.0216.2

Research Challenges and Future Directions

Strategic Development Opportunities

  • Prodrug approaches: Phosphonate esterification of the lactone oxygen improves aqueous solubility 18-fold while maintaining anti-inflammatory activity .

  • Nanoparticulate formulations: PLGA nanoparticles (180 nm diameter) enhance tumor accumulation 3.2-fold in xenograft models .

  • Targeted delivery: Antibody-drug conjugates using HER2-binding affibodies show 97% specificity in BT-474 breast cancer cells.

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